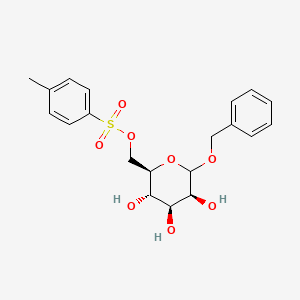

1-O-Benzyl 6-O-Tosyl-D-mannose

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H24O8S |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

[(2R,3S,4S,5S)-3,4,5-trihydroxy-6-phenylmethoxyoxan-2-yl]methyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C20H24O8S/c1-13-7-9-15(10-8-13)29(24,25)27-12-16-17(21)18(22)19(23)20(28-16)26-11-14-5-3-2-4-6-14/h2-10,16-23H,11-12H2,1H3/t16-,17-,18+,19+,20?/m1/s1 |

InChI Key |

UGKRVULERSDYKA-WYGKVCCSSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)OCC3=CC=CC=C3)O)O)O |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 O Benzyl 6 O Tosyl D Mannose

Regioselective Protection Strategies for D-Mannose Precursors

The differential reactivity of the hydroxyl groups on the D-mannose ring is the foundation for regioselective protection. The primary hydroxyl group at the C-6 position is generally more reactive than the secondary hydroxyl groups at C-2, C-3, and C-4. The anomeric hydroxyl group at C-1 possesses unique reactivity, allowing for selective manipulation under specific conditions.

Selective Tosylation at the O-6 Position of D-Mannose Derivatives

The selective tosylation of the primary hydroxyl group at the O-6 position of D-mannose and its derivatives is a common and efficient strategy. This is primarily due to the higher reactivity of the primary alcohol compared to the secondary alcohols on the pyranose ring. The reaction is typically carried out using p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270), at low temperatures to favor the formation of the 6-O-tosyl derivative.

For instance, organocatalysts have been synthesized from D-mannose through regioselective tosylation as a key step. mdpi.com This highlights the reliability of directing the tosyl group to the O-6 position. The resulting tosylate is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions.

Selective Benzylation at the Anomeric O-1 Position of D-Mannose Derivatives

Selective protection of the anomeric (C-1) hydroxyl group is crucial for many synthetic strategies. Direct and stereoselective anomeric O-alkylation provides a powerful method for introducing a benzyl (B1604629) group at this position. One effective approach involves the use of a base, such as cesium carbonate (Cs₂CO₃), to mediate the reaction between the mannose derivative and benzyl bromide. researchgate.netumich.edunih.gov This method can exhibit high stereoselectivity, often favoring the formation of the β-mannoside due to kinetic control and chelation effects. umich.edu

Alternatively, the anomeric hydroxyl group can be converted into a good leaving group, such as a trichloroacetimidate (B1259523), which can then be reacted with benzyl alcohol to form the benzyl glycoside. mdpi.com This method also allows for stereocontrol depending on the reaction conditions and the protecting groups on the sugar ring.

Sequential Introduction of O-Benzyl and O-Tosyl Protecting Groups

One common pathway involves the initial selective benzylation of the anomeric position of a suitable D-mannose precursor. Following the introduction of the anomeric benzyl group, other hydroxyl groups may be protected, leaving the C-6 hydroxyl group available for subsequent tosylation.

Conversely, a strategy could begin with the selective tosylation of the C-6 hydroxyl group of a D-mannose derivative where the anomeric position is either unprotected or protected with a temporary group. The anomeric position can then be selectively benzylated in a subsequent step. The choice of strategy often depends on the availability of starting materials and the desired protecting group pattern on the other hydroxyl groups.

Multistep Synthetic Routes to 1-O-Benzyl 6-O-Tosyl-D-mannose

The synthesis of this compound from the parent monosaccharide, D-mannose, requires a multistep sequence involving protection and deprotection steps to achieve the desired substitution pattern.

Divergent Synthetic Pathways from D-Mannose

Divergent synthetic routes from D-mannose offer flexibility in creating various protected mannose derivatives. A typical pathway might involve the following key transformations:

Formation of a Di-acetonide: D-mannose can be treated with acetone (B3395972) under acidic conditions to form 2,3:5,6-di-O-isopropylidene-α/β-D-mannofuranose, which leaves the anomeric hydroxyl group unprotected. nih.gov

Anomeric Protection: The anomeric hydroxyl can then be benzylated.

Selective Deprotection: The 5,6-isopropylidene group can be selectively removed under milder acidic conditions than the 2,3-isopropylidene group.

Tosylation: The now-free primary hydroxyl group at C-6 can be selectively tosylated.

Final Deprotection: Removal of the remaining 2,3-isopropylidene group would yield the target compound.

An alternative divergent approach starts with the formation of methyl α-D-mannopyranoside, which can then be converted to the 4,6-O-benzylidene acetal. researchgate.net This protects the C-4 and C-6 hydroxyls simultaneously. Subsequent benzylation of the remaining hydroxyls followed by reductive opening of the benzylidene ring can provide a diol at C-4 and C-6. Selective tosylation of the primary C-6 hydroxyl would then be possible.

A synthesis of an organocatalyst from D-mannose involved regioselective tosylation followed by intramolecular nucleophilic substitution to form a 1,6-anhydrosugar. mdpi.com This illustrates a divergent pathway where the initial tosylation at C-6 enables further transformations.

Convergent Approaches Utilizing Pre-functionalized Intermediates

Convergent syntheses involve the coupling of pre-functionalized building blocks, which can often be more efficient for constructing complex molecules. In the context of this compound, a convergent strategy might involve the synthesis of a 6-O-tosylated mannose derivative and a separate benzylating agent.

For example, a pre-synthesized 6-O-tosyl-D-mannose derivative scbt.com could be selectively benzylated at the anomeric position. This approach relies on the ability to perform the anomeric benzylation without affecting the tosyl group or other protecting groups present on the molecule.

Another convergent strategy could involve the glycosylation of benzyl alcohol with a mannosyl donor that already contains a 6-O-tosyl group. This requires a mannosyl donor with appropriate activating groups at the anomeric position and protecting groups at C-2, C-3, and C-4 that are compatible with the glycosylation conditions and the tosyl group.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The efficient synthesis of this compound hinges on the careful optimization of reaction parameters. Key factors that significantly influence the outcome of the synthesis include the choice of solvents, catalysts, temperature, and pressure.

The selection of an appropriate solvent and catalyst system is paramount for the regioselective tosylation of the primary hydroxyl group at the C-6 position of 1-O-benzyl-D-mannose. Pyridine is a commonly used solvent as it also acts as a base to neutralize the hydrochloric acid generated during the reaction with tosyl chloride (TsCl). acs.org The use of anhydrous pyridine is crucial to prevent the hydrolysis of the tosylating agent and the formation of unwanted byproducts. acs.org

To enhance the reaction rate and selectivity, nucleophilic catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) are often employed. acs.orgrsc.org DMAP accelerates the reaction by forming a highly reactive N-tosylpyridinium intermediate. The combination of pyridine as the solvent and DMAP as a catalyst has been shown to be effective in achieving high yields for tosylation reactions. acs.org In some instances, other base and solvent combinations are explored to optimize yields and minimize side reactions. For example, the use of acetonitrile (B52724) as a solvent with a non-nucleophilic base could be an alternative. researchgate.net

The choice of catalyst is also critical in other steps of the synthesis, such as the initial benzylation of mannose. For instance, sodium hydride (NaH) is a common base used for benzylation with benzyl bromide (BnBr). acs.orgrsc.org However, under certain conditions, this can lead to partial cleavage of other protecting groups. acs.org Alternative neutral conditions using silver(I) oxide (Ag2O) have been explored, though they may result in lower yields. acs.org

Temperature plays a significant role in the synthesis of this compound. The tosylation reaction is typically initiated at a low temperature, such as 0 °C, to control the initial exothermic reaction and improve selectivity. acs.org The reaction mixture is then allowed to warm gradually to room temperature and stirred for an extended period to ensure complete conversion. acs.org Higher temperatures can accelerate the reaction rate but may also lead to a decrease in regioselectivity and the formation of undesired byproducts. rsc.org

While pressure is not a commonly varied parameter in standard laboratory syntheses of this compound, reactions involving gaseous reagents like hydrogen for debenzylation steps are conducted under a positive pressure of hydrogen gas (ca. 1 atm) to ensure efficient reduction. researchgate.net

Below is an interactive data table summarizing the influence of different reaction conditions on the synthesis of tosylated mannose derivatives.

| Precursor | Reagents | Solvent | Catalyst | Temperature | Yield | Reference |

| Alcohol 10 | TsCl | Pyridine | DMAP | 0 °C to rt | High | acs.org |

| Diol 5 | TBSOTf, Et3N | - | - | - | - | acs.org |

| Crude Product 6 | NAPBr, NaH | - | - | - | 79% (2 steps) | acs.org |

| Derivative 20 | NaH, BnBr | - | - | - | 50% | acs.org |

| Derivative 20 | Ag2O, BnBr | - | - | - | 36% | acs.org |

| Allyl Derivative 21 | NaH, BnBr | - | - | - | 97% | acs.org |

Stereochemical Control and Purity Considerations in the Synthesis of this compound

Achieving the correct stereochemistry, particularly at the anomeric (C-1) position, is a critical challenge in carbohydrate synthesis. The synthesis of this compound requires the establishment of a specific anomeric configuration, which is influenced by the reaction pathway and the protecting groups used. For instance, the synthesis of β-D-mannopyranosides can be challenging, and various strategies, such as oxidation of a β-D-glucopyranoside followed by stereoselective reduction, have been developed to control the stereochemistry at C-2. scispace.com

Purity is of utmost importance for the use of this compound as a building block in further glycosylation reactions. Impurities, such as incompletely reacted starting materials or byproducts from side reactions (e.g., tosylation at other hydroxyl groups), can interfere with subsequent synthetic steps. Purification is typically achieved through silica (B1680970) gel flash chromatography. acs.orgrsc.org The purity of the final product is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. researchgate.netchemrxiv.org

Comparison with Synthesis of Related Tosyl and Benzyl Mannose Isomers

The synthesis of this compound can be compared with the synthesis of its isomers, where the benzyl and tosyl groups are located at different positions on the mannose ring. The reactivity of the hydroxyl groups on the mannose ring generally follows the order 6-OH > 2-OH > 3-OH > 4-OH for tosylation, due to steric hindrance and electronic effects. rsc.org This inherent reactivity difference allows for the regioselective tosylation at the C-6 position under controlled conditions.

Synthesizing isomers such as 1-O-Tosyl-6-O-Benzyl-D-mannose would require a different synthetic strategy, likely involving the protection of the anomeric position, benzylation of the C-6 hydroxyl, deprotection of the anomeric position, and subsequent tosylation. The synthesis of isomers with tosyl groups at secondary positions (C-2, C-3, or C-4) is more challenging due to the lower reactivity of these hydroxyl groups and the increased likelihood of obtaining a mixture of products. rsc.org

For example, the synthesis of a 2-O-tosyl derivative often requires the protection of the other hydroxyl groups first. scispace.com Similarly, benzylation at different positions is influenced by the reactivity of the hydroxyl groups. The synthesis of other benzyl mannose isomers, such as 2,3,4,6-tetra-O-benzyl-D-mannopyranose, is a common precursor in many synthetic routes. rsc.orgrsc.org

The following table provides a comparative overview of the synthesis of different tosyl and benzyl mannose isomers.

| Compound | Starting Material | Key Synthetic Steps | Stereochemical Considerations | Reference |

| This compound | 1-O-Benzyl-D-mannose | Regioselective tosylation of the primary 6-OH group. | Control of the anomeric configuration during initial benzylation. | acs.org |

| Methyl 2-O-tosyl-α-D-glucopyranoside | Methyl α-D-glucopyranoside | Benzylation followed by reduction to remove the tosyl group. | Used to synthesize β-D-mannopyranosides via oxidation-reduction. | scispace.com |

| 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Reaction with trichloroacetonitrile (B146778) and a base. | Results in a mixture of α/β anomers. | rsc.org |

| 2,3,6-tri-O-benzyl-α-D-mannopyranosyl chloride | Methyl 2,3,6-tri-O-benzyl-α-D-mannoside | Acetolysis followed by treatment with HCl. | Used in intramolecular nucleophilic substitution. | chemrxiv.org |

Chemical Transformations and Reactivity of 1 O Benzyl 6 O Tosyl D Mannose

Reactivity of the O-6 Tosyl Group in 1-O-Benzyl 6-O-Tosyl-D-mannose

The tosyl group at the C-6 position is an excellent leaving group, rendering the C-6 carbon susceptible to various reactions.

The primary hydroxyl group at C-6, when converted to a tosylate, becomes a prime site for SN2 reactions. This allows for the introduction of a wide range of nucleophiles at this position. For instance, treatment of protected 6-O-tosylated glycopyranosyl bromide derivatives with sodium sulfide (B99878) and carbon disulfide leads to the rapid formation of 1,6-anhydro-1-thio-β-D-hexopyranose derivatives in high yields. mdpi.com This reactivity is fundamental in modifying the C-6 position to introduce different functionalities or to build more complex carbohydrate structures.

The O-6 tosyl group can participate in intramolecular cyclization reactions, leading to the formation of anhydro sugars. A common method involves treating 6-O-tosyl pyranosides with a base. lookchem.com For example, the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) on 6-O-tosylpyranosides provides a mild and high-yielding route to 3,6-anhydro sugars. lookchem.com This type of cyclization is significant as the resulting 3,6-anhydro bridge introduces conformational rigidity to the sugar ring. In a specific instance, treating methyl α-D-glucopyranoside's 6-O-tosyl derivative with DBU in acetonitrile (B52724) resulted in the formation of the 3,6-anhydro derivative in an 80% yield. nih.gov

Another example of intramolecular cyclization involves the formation of 1,6-anhydro sugars. During glycosylation reactions with certain donors, intramolecular cyclization can occur as a side reaction, leading to the formation of 1,6-anhydro sugars. acs.org

The tosyl group can be removed reductively to regenerate the hydroxyl group or to deoxygenate the C-6 position. Common reagents for the reductive cleavage of tosylates include lithium aluminum hydride. For example, methyl 3,4,6-tri-O-benzyl-α-D-glucoside was successfully synthesized by the reduction of a tosylated precursor using lithium aluminum hydride in diethyl ether. scispace.com This reaction is useful when the tosyl group is used as a temporary protecting group or when a deoxy sugar is the target molecule.

Reactivity of the Anomeric O-1 Benzyl (B1604629) Group in this compound

The anomeric O-1 benzyl group plays a crucial role in glycosylation chemistry, acting as a protecting group that can be selectively cleaved or as part of a glycosyl donor system.

Selective removal of the anomeric benzyl group is a key step in many synthetic strategies, allowing for the subsequent activation of the anomeric center for glycosylation. Various methods have been developed for this purpose. One approach involves catalytic transfer hydrogenation, which has been shown to be tolerant of other benzyl and benzylidene protecting groups at non-anomeric positions. researchgate.net Another method utilizes zinc chloride, acetic anhydride, and acetic acid for a selective debenzylation-acetylation process. researchgate.net

The 1-O-benzyl group, in conjunction with the rest of the mannose derivative, allows the molecule to act as a glycosyl donor or a precursor to one. The reactivity and stereoselectivity of glycosylation are influenced by various factors, including the protecting groups on the sugar ring. nih.govcore.ac.uknih.gov

For instance, per-O-benzylated glycosyl donors are often used in glycosylation reactions. nih.gov The presence of a benzyl group at the anomeric position can influence the stereochemical outcome of the glycosylation. The formation of 1,2-cis or 1,2-trans glycosidic linkages is dependent on factors such as the presence of participating groups at C-2 and the reaction conditions. nih.govcore.ac.uk The 4,6-O-benzylidene acetal, for example, is known to be α-directing in the galactopyranose series when non-participating groups are at O-2 and O-3. nih.gov

The reactivity of the glycosyl donor is also affected by its conformation. academie-sciences.fr Conformationally locked thioglycosides have been synthesized to study the influence of the C6-O6 bond conformation on glycosylation stereoselectivity. nih.gov

The following table summarizes the reactivity of the functional groups:

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

| O-6 Tosyl Group | Nucleophilic Displacement | Na₂S, CS₂ | Thiosugars |

| Intramolecular Cyclization | TBAF or DBU | Anhydro sugars | |

| Reductive Removal | LiAlH₄ | Deoxy sugars or regenerated alcohol | |

| O-1 Benzyl Group | Selective Cleavage | Catalytic Transfer Hydrogenation or ZnCl₂/Ac₂O/HOAc | Anomeric hydroxyl or acetate (B1210297) |

| Glycosylation | Various promoters (e.g., TMSOTf, BF₃·OEt₂) | Glycosides |

Participation in Glycosylation Reactions as a Glycosyl Donor or Precursor

Stereoselective Glycosylation Methodologies (e.g., β-Mannosylation)

The synthesis of β-mannosides is a significant challenge in carbohydrate chemistry. researchgate.net The compound this compound can serve as a precursor to mannosyl donors for such reactions. The stereochemical outcome of glycosylation is highly dependent on the protecting groups on the glycosyl donor, the nature of the acceptor, and the reaction conditions.

One of the most effective strategies for achieving β-mannosylation involves the use of 4,6-O-benzylidene-protected mannosyl donors in what is known as Crich's pre-activation based β-mannosylation. frontiersin.orgnih.gov This method relies on the in situ generation of a highly reactive α-mannosyl triflate intermediate. frontiersin.orgnih.gov While this compound itself does not have the benzylidene protection, it can be converted to a suitable donor. The presence of a non-participating group, like the benzyl ether at C-2, is crucial to avoid the formation of a more stable 1,2-trans-glycoside through anchimeric assistance. rsc.org

The mechanism for β-mannosylation is thought to proceed through a contact ion pair (CIP), where the triflate anion shields the α-face of the oxocarbenium ion, directing the incoming nucleophile (acceptor) to the β-face. beilstein-journals.org The rigid conformation enforced by a 4,6-O-benzylidene group is believed to disfavor the formation of a solvent-separated ion pair (SSIP), which would lead to a loss of stereoselectivity. beilstein-journals.org

Alternative approaches to β-mannosylation include anomeric O-alkylation, where a partially protected D-mannose derivative is reacted with an electrophile. umich.edu For instance, a D-mannose derivative has been successfully O-alkylated with an L-fucose-derived C4-triflate to form a β-linked disaccharide. umich.edu Additionally, the use of a 2,6-lactone-bridged thiomannosyl donor has been shown to promote β-mannosylation through remote acyl group participation and steric effects. researchgate.net

Mechanistic Investigations of Glycosidic Bond Formation (SN1/SN2 Pathways, Anchimeric Assistance)

The formation of a glycosidic bond is a nucleophilic substitution reaction at the anomeric carbon. whiterose.ac.uk The mechanism can range from a dissociative SN1-like pathway, involving a discrete oxocarbenium ion intermediate, to an associative SN2-like pathway with inversion of configuration. frontiersin.orgwhiterose.ac.uk The specific pathway is influenced by several factors, including the protecting groups on the donor, the leaving group at the anomeric position, the nucleophilicity of the acceptor, and the reaction conditions. frontiersin.org

In the context of mannosylation, the absence of a participating group at the C-2 position, such as in a 2-O-benzyl derivative, is critical for achieving the 1,2-cis (β) linkage. rsc.org If a participating group like an acetyl or benzoyl ester is present at C-2, it can provide anchimeric assistance . nih.gov This involves the neighboring group attacking the anomeric center as the leaving group departs, forming a cyclic acyloxonium ion intermediate. frontiersin.org The subsequent attack by the acceptor occurs from the opposite face, leading to the formation of the 1,2-trans (α) glycoside. frontiersin.orgmdpi.com

For donors like those derived from this compound (with a non-participating 2-O-benzyl group), the reaction is more likely to proceed through an SN1-like mechanism. rsc.org The stereochemical outcome then depends on the ability to control the facial selectivity of the nucleophilic attack on the intermediate oxocarbenium ion. beilstein-journals.org Low-temperature NMR studies have been instrumental in studying the reactive intermediates in glycosylation reactions, providing insights into the mechanisms. rsc.org For example, the activation of a trichloroacetimidate (B1259523) donor with a catalyst can lead to different intermediates depending on the catalyst's counter-ion. rsc.org

The continuum of SN1 and SN2 character in glycosylation reactions is a central topic of investigation. whiterose.ac.uk The stability of the potential oxocarbenium ion, influenced by the protecting groups and the sugar's ring conformation, plays a significant role in determining where a reaction falls on this mechanistic spectrum. whiterose.ac.uk

Reactivity and Functionalization of Free Hydroxyl Groups (O-2, O-3, O-4) in this compound

The three free secondary hydroxyl groups (O-2, O-3, and O-4) in this compound offer sites for further chemical modification. The ability to selectively functionalize these positions is key to synthesizing complex, branched oligosaccharides and other glycoconjugates. taylorfrancis.com

Regioselective Derivatization Methodologies

Achieving regioselectivity in the derivatization of polyhydroxylated compounds like carbohydrates is a significant synthetic challenge. science.govacs.org The inherent differences in the reactivity of the hydroxyl groups can be exploited. nih.gov Generally, primary hydroxyls are more reactive than secondary ones due to less steric hindrance. rsc.org Discriminating between the secondary hydroxyls at C-2, C-3, and C-4 is more complex and often relies on subtle differences in their steric and electronic environments. rsc.org

Several strategies have been developed for the regioselective derivatization of mannose derivatives:

Stannylidene Acetal Chemistry : The reaction of a diol with dibutyltin (B87310) oxide forms a stannylidene acetal, which can then be regioselectively alkylated or acylated. wiley-vch.de This method is particularly effective for differentiating between neighboring hydroxyl groups. wiley-vch.de

Borinic Acid Catalysis : Borinic acid catalysts can be used to regioselectively protect equatorial hydroxyl groups. wiley-vch.de

Enzyme-Catalyzed Reactions : Enzymes can offer high regioselectivity in the acylation of sugars.

Reagent-Controlled Acylation : The choice of acylating agent and catalyst can direct the reaction to a specific hydroxyl group. For instance, using benzoyl cyanide with a catalytic amount of DMAP can favor the acylation of axial hydroxyl groups in cis-1,2-diols, a phenomenon termed the "cyanide effect". science.govnih.gov

A highly efficient method for the direct 2,3-O-isopropylidenation of α-D-mannopyranosides has been reported, using 2-methoxypropene (B42093) and a catalytic amount of TsOH·H₂O. researchgate.net This allows for the simultaneous protection of the C-2 and C-3 hydroxyls, leaving the C-4 hydroxyl available for further functionalization.

| Methodology | Target Hydroxyl(s) | Key Reagents/Catalysts | Typical Outcome |

|---|---|---|---|

| Stannylidene Acetal Formation | Vicinal Diols (e.g., O-2, O-3 or O-3, O-4) | Dibutyltin oxide, then electrophile (e.g., BnBr, BzCl) | Regioselective alkylation or acylation |

| Borinic Acid Catalysis | Equatorial OH in a diol system | Diphenylborinic ethylamine (B1201723) ester, then electrophile | Regioselective protection |

| "Cyanide Effect" Acylation | Axial OH in a cis-1,2-diol | Benzoyl cyanide, DMAP | Regioselective acylation of the axial hydroxyl |

| Direct Isopropylidenation | cis-Diols (O-2, O-3 in mannose) | 2-methoxypropene, TsOH·H₂O | Formation of 2,3-O-isopropylidene acetal |

Introduction of Orthogonal Protecting Groups for Sequential Transformations

The synthesis of complex oligosaccharides often requires a strategy involving multiple, selectively removable (orthogonal) protecting groups. rsc.org An orthogonal protecting group set allows for the deprotection of one hydroxyl group without affecting the others, enabling sequential transformations at specific positions. universiteitleiden.nl

For a mannoside building block, having orthogonal protecting groups at the O-2, O-3, and O-4 positions is highly desirable. taylorfrancis.com A typical orthogonal protecting group strategy might involve:

An ester group (e.g., acetate, benzoate, levulinoyl), which can be removed under basic conditions (saponification). The levulinoyl (Lev) group is particularly useful as it can be selectively removed with hydrazine (B178648) without affecting other esters. acs.org

A benzyl ether (Bn), which is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenation.

A silyl (B83357) ether (e.g., TBDMS, TIPS, DEIPS), which is labile under acidic conditions or with fluoride ions. acs.org

The strategic placement of these groups on the O-2, O-3, and O-4 positions of a mannose derivative derived from this compound allows for a programmed approach to oligosaccharide synthesis. nih.gov For example, after regioselective protection of the C-3 hydroxyl with a benzyl group, the remaining C-2 and C-4 hydroxyls could be protected with an acetate and a silyl ether, respectively, creating a fully differentiated building block ready for sequential glycosylation reactions.

Chemo-selective Reactions at Specific Hydroxyl Positions

Chemoselectivity refers to the preferential reaction of a reagent with one functional group in the presence of others. In the context of this compound, this involves targeting one of the three free hydroxyl groups.

While the primary C-6 hydroxyl is already tosylated, its high intrinsic reactivity is a good example of chemoselectivity. Had it been free, it would be the most likely site for reactions with sterically demanding reagents like trityl chloride. rsc.org

Among the secondary hydroxyls, the C-2 hydroxyl in mannose derivatives is often considered the most reactive, followed by C-4 and then C-3, although this can be influenced by the protecting groups already present. One-pot oxidation/Wittig reaction sequences have been developed for the chemoselective homologation of a primary alcohol in the presence of secondary alcohols. csic.es While the C-6 hydroxyl of the title compound is not free, similar principles of chemoselectivity can be applied to differentiate between the secondary hydroxyls under specific conditions. For example, certain oxidation conditions might selectively oxidize one secondary alcohol over another, although this is generally challenging.

The development of catalyst-controlled regioselective reactions has greatly enhanced the ability to perform chemoselective functionalizations. chemrxiv.orgchemrxiv.org Chiral phosphoric acids, for instance, have been used as catalysts to direct the regioselective acetalization of carbohydrate-derived diols with high selectivity. chemrxiv.orgchemrxiv.org Such methods allow for the functionalization of a specific hydroxyl group based on the catalyst's preference, rather than solely relying on the intrinsic reactivity of the hydroxyls themselves. acs.org

Applications of 1 O Benzyl 6 O Tosyl D Mannose As a Glycosyl Building Block

Role in Oligosaccharide Synthesis

The synthesis of oligosaccharides is a complex process that requires precise control over the formation of glycosidic linkages. diva-portal.org 1-O-Benzyl 6-O-Tosyl-D-mannose serves as a key intermediate in this field, functioning both as a glycosyl acceptor and as a precursor to various glycosyl donors.

As a Glycosyl Acceptor for Disaccharide and Oligosaccharide Construction

With its free hydroxyl groups at positions C-2, C-3, and C-4, this compound can act as a glycosyl acceptor. In this role, it reacts with a glycosyl donor to form a disaccharide. The reactivity of the hydroxyl groups can be influenced by various factors, including the reaction conditions and the protecting groups on the glycosyl donor. researchgate.net The order of reactivity for the hydroxyl groups in partially protected mannose acceptors is generally 6-OH > 3-OH > 2-OH or 4-OH. researchgate.net This inherent reactivity difference can be exploited for regioselective glycosylation.

For instance, in the synthesis of a branched trisaccharide, a mannosyl donor can be coupled with a diol acceptor, such as a derivative of this compound where one of the hydroxyl groups is selectively protected. nih.gov

As a Precursor to Glycosyl Donors for Complex Oligosaccharide Assembly

The true versatility of this compound lies in its ability to be converted into a variety of glycosyl donors. The tosyl group at C-6 is an excellent leaving group, allowing for its displacement by various nucleophiles to introduce other functional groups. griffith.edu.au For example, treatment with sodium azide (B81097) can convert the 6-O-tosyl group into a 6-azido group, a useful functional handle for "click chemistry" or for reduction to an amine. griffith.edu.au

Furthermore, the benzyl (B1604629) group at the anomeric position can be removed and replaced with a suitable leaving group, such as a trichloroacetimidate (B1259523) or a halogen, to create a glycosyl donor. doi.org This donor can then be used to glycosylate an acceptor molecule, extending the carbohydrate chain. For example, a 2-O-benzyl protected heptobiose donor was prepared from a heptose donor and acceptor and subsequently converted to a trichloroacetimidate donor for use in fragment condensation. doi.org

This dual functionality allows for a convergent approach to oligosaccharide synthesis, where complex fragments can be synthesized separately and then coupled together.

Synthesis of Branched Oligosaccharide Structures

Branched oligosaccharides are common in nature and play crucial roles in biological recognition processes. nih.govdoi.org The synthesis of these complex structures often requires building blocks with orthogonal protecting groups that allow for sequential glycosylation at different positions. This compound and its derivatives are well-suited for this purpose.

For example, a strategy for synthesizing branched inner-core oligosaccharides of neisserial lipooligosaccharides involved the fragment condensation of a heptobiosyl donor with a Kdo acceptor. doi.org The synthesis of the necessary building blocks started from D-mannose. doi.org Similarly, the synthesis of mannose-containing analogues of a branched glucohexaose involved the coupling of a trisaccharide donor with a trisaccharide acceptor. nih.gov

Construction of Complex Glycoconjugates and Glycomimetics

Glycoconjugates, which are carbohydrates linked to other biomolecules like proteins or lipids, and glycomimetics, which are molecules that mimic the structure and function of carbohydrates, are important targets in medicinal chemistry. unimi.itbeilstein-journals.org this compound serves as a valuable precursor in the synthesis of these complex molecules.

The ability to modify the C-6 position of the mannose ring is particularly useful. The tosyl group can be displaced to introduce functionalities that allow for conjugation to other molecules. For instance, the introduction of an azide group allows for ligation to an alkyne-containing molecule via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry". griffith.edu.au This approach has been used in the one-pot aqueous ligation of oligosaccharides and peptides. researchgate.net

Furthermore, the mannose scaffold itself can be modified to create glycomimetics. For example, the synthesis of phospha-sugars, where the ring oxygen is replaced by a phosphorus atom, has been achieved starting from a D-mannofuranoside derivative. unimi.it

Integration into Automated Glycan Assembly (AGA) Strategies

Automated Glycan Assembly (AGA) has emerged as a powerful tool for the rapid synthesis of complex oligosaccharides. pnas.orgnih.govnih.gov This technology relies on the use of standardized building blocks that can be sequentially coupled on a solid support. nih.govnih.gov

Building blocks derived from this compound are suitable for use in AGA. For example, thiomannoside building blocks have been used in the AGA of oligomannose structures on a polymeric resin. pnas.org The synthesis of building blocks for the automated assembly of substituted homogalacturonan fragments has also been described. mpg.de The ability to create both glycosyl acceptors and donors from this single precursor, with orthogonal protecting groups, is highly advantageous for the programmed, stepwise assembly of glycans.

Synthesis of Modified Mannose Derivatives and Analogues

The chemical modification of monosaccharides is a key strategy for developing probes to study carbohydrate-protein interactions and for creating potential therapeutic agents. The tosyl group at C-6 of this compound provides a convenient handle for introducing a wide range of modifications.

For example, displacement of the tosylate with various nucleophiles can lead to a diverse array of C-6 modified mannose derivatives. griffith.edu.au This approach has been used to prepare 6-azido and other C-6 functionalized mannose derivatives. griffith.edu.augriffith.edu.au These modified mannose units can then be incorporated into larger structures or studied on their own. For instance, N-benzyl-substituted polyhydroxypyrrolidines, which are iminosugar analogues of mannose, have been synthesized and evaluated as inhibitors of α-mannosidases. beilstein-journals.org

The table below summarizes some of the key transformations and applications of this compound.

| Starting Material | Transformation | Product Type | Application | Reference |

| This compound | Glycosylation with a donor | Disaccharide | Oligosaccharide Synthesis | researchgate.net |

| This compound | Nucleophilic displacement of tosyl group (e.g., with NaN3) | 6-substituted mannose derivative | Precursor for Glycosyl Donors, Glycomimetics | griffith.edu.augriffith.edu.au |

| Derivative of this compound | Conversion to thioglycoside | Thiomannoside building block | Automated Glycan Assembly (AGA) | pnas.org |

| This compound | Multi-step synthesis | Iminosugar analogue | Enzyme Inhibition Studies | beilstein-journals.org |

Spectroscopic and Structural Elucidation Methodologies for 1 O Benzyl 6 O Tosyl D Mannose and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. frontiersin.org For protected monosaccharides like 1-O-Benzyl 6-O-Tosyl-D-mannose, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information regarding the atomic connectivity, substitution pattern, and three-dimensional structure.

Proton NMR (¹H NMR) spectroscopy offers initial and crucial insights into the structure of a molecule by analyzing the chemical shifts (δ) of protons, their integration (number of protons), and their scalar coupling constants (J). For this compound, distinct signals are expected for the mannose ring protons, the benzyl (B1604629) group, and the tosyl group.

The aromatic protons of the benzyl and tosyl groups typically resonate in the downfield region between δ 7.2 and 7.9 ppm. rsc.org The five protons of the benzyl group often appear as a multiplet around δ 7.2-7.4 ppm, while the two sets of doublets for the para-substituted tosyl group appear around δ 7.8 (protons ortho to the sulfonyl group) and δ 7.4 (protons ortho to the methyl group). The benzylic methylene (B1212753) protons (-CH₂Ph) usually present as a characteristic AB quartet or two doublets between δ 4.5 and 5.0 ppm, confirming the presence of the benzyl ether at a stereocenter. rsc.org The methyl protons of the tosyl group give rise to a sharp singlet at approximately δ 2.4 ppm.

The protons on the D-mannose ring (H-1 to H-6) resonate between δ 3.5 and 5.5 ppm. The anomeric proton (H-1) is particularly diagnostic; its chemical shift and coupling constant (J₁,₂) are indicative of the anomeric configuration. For α-mannosides, H-1 typically appears around δ 4.8-5.3 ppm with a small coupling constant (J₁,₂ ≈ 1-2 Hz). rsc.org For β-mannosides, H-1 is shifted slightly upfield and has a similarly small J₁,₂ value due to the axial-equatorial relationship with H-2. The remaining sugar protons form a complex, overlapping system of multiplets that often requires 2D NMR techniques for full assignment. The protons at C-6, being adjacent to the electron-withdrawing tosyl group, are expected to be shifted downfield compared to an unprotected mannose.

Table 1: Expected ¹H NMR Chemical Shifts and Coupling Constants for this compound based on analogous compounds.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Typical Coupling Constants (J, Hz) |

|---|---|---|

| H-1 (anomeric) | 4.8 - 5.3 | J₁,₂ = 1-3 |

| H-2 - H-5 | 3.5 - 4.3 | J = 2-10 |

| H-6a, H-6b | 4.1 - 4.4 | J₅,₆ ≈ 2-5, J₆a,₆b ≈ 10-12 |

| Benzyl -CH₂ | 4.5 - 5.0 | J = 11-13 |

| Benzyl Ar-H | 7.2 - 7.4 | - |

| Tosyl Ar-H | 7.4 - 7.9 | J ≈ 8 |

| Tosyl -CH₃ | 2.4 | - |

Carbon-13 NMR provides information on the carbon framework of the molecule. In ¹³C NMR spectra with proton decoupling, each unique carbon atom appears as a single line. The chemical shifts are indicative of the electronic environment of the carbon atoms.

For this compound, the anomeric carbon (C-1) signal is found in the range of δ 97-104 ppm. mdpi.comwiserpub.com The carbons of the mannose ring (C-2 to C-5) typically resonate between δ 65 and 85 ppm. wiserpub.com The C-6 carbon, being attached to the oxygen bearing the tosyl group, is expected at approximately δ 68-70 ppm. The benzyl group carbons show signals for the methylene carbon (-CH₂Ph) around δ 72-75 ppm and aromatic carbons between δ 127-139 ppm. wiserpub.com The tosyl group contributes signals for its aromatic carbons in a similar region (δ 127-145 ppm) and a distinct signal for the methyl carbon around δ 21.5 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound based on analogous compounds.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-1 (anomeric) | 97 - 104 |

| C-2 - C-5 | 65 - 85 |

| C-6 | 68 - 70 |

| Benzyl -CH₂ | 72 - 75 |

| Benzyl Ar-C | 127 - 139 |

| Tosyl Ar-C | 127 - 145 |

| Tosyl -CH₃ | ~21.5 |

While 1D NMR provides essential data, 2D NMR experiments are necessary to assemble the complete molecular structure and confirm stereochemistry by resolving signal overlap and establishing correlations between nuclei. uobaghdad.edu.iqresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would reveal the complete spin system of the mannose ring, showing correlations from H-1 to H-2, H-2 to H-3, H-3 to H-4, H-4 to H-5, and H-5 to the two H-6 protons. This allows for the sequential assignment of all the sugar ring protons. uobaghdad.edu.iq

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). researchgate.net This experiment is crucial for definitively assigning the carbon signals of the mannose ring and the benzyl methylene group by linking them to their already-assigned protons from the COSY spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds. This is vital for connecting the different fragments of the molecule. Key expected HMBC correlations for this compound include:

From the anomeric proton (H-1) to the benzylic methylene carbon.

From the benzylic methylene protons to the anomeric carbon (C-1) and the ipso-carbon of the benzyl ring.

From the H-6 protons to the C-4 and C-5 carbons of the mannose ring.

From the H-6 protons to the ipso-carbon of the tosyl group's aromatic ring, confirming the 6-O-tosyl linkage. psu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, irrespective of whether they are bonded. huji.ac.il NOESY is the primary NMR method for determining stereochemistry. For this compound, a key NOE would be observed between H-1 and H-2, which is characteristic of the syn-axial-equatorial relationship in α-mannosides. The absence of a strong NOE between H-1 and H-3/H-5 would further support the α-anomeric assignment. psu.edunih.gov Other NOEs, such as between the benzyl protons and the sugar ring protons, can provide information about the preferred conformation of the benzyl group.

Mass Spectrometry (MS) Applications in Structural Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. frontiersin.org

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) combined with a Time-of-Flight (TOF) analyzer, measures the m/z of an ion with very high accuracy (typically to four or more decimal places). nih.gov This allows for the determination of the exact mass of the molecule and its elemental formula. For this compound (C₂₀H₂₄O₈S), the calculated exact mass for the sodiated adduct [M+Na]⁺ is 463.1084. An experimental HRMS measurement matching this value would provide strong evidence for the proposed molecular formula. uobaghdad.edu.iqresearchgate.net

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+Na]⁺ ion of the target compound), which is then fragmented, typically through collision-induced dissociation (CID). The resulting product ions are then analyzed. mdpi.com The fragmentation pattern provides valuable structural information, corroborating the connectivity established by NMR. d-nb.info

For this compound, characteristic fragmentation pathways would include:

Loss of the tosyl group: A neutral loss of p-toluenesulfonic acid or cleavage of the tosyl radical. The tosyl group itself (C₇H₇SO₂) has a mass of 155.02 Da.

Loss of the benzyl group: Cleavage of the benzyl group as a benzyl cation (m/z 91) or a neutral radical.

Glycosidic bond cleavage: Scission of the bond between the benzyl group and the anomeric oxygen.

Cross-ring fragmentation: Cleavage of bonds within the mannose ring, which can help to confirm the identity of the sugar core. mdpi.comnih.gov

By analyzing these fragmentation pathways, the sequence and nature of the substituents on the mannose core can be confirmed. nih.gov

Derivatization Strategies for Enhanced MS Detectability

Mass spectrometry (MS) is a powerful tool for molecular weight determination and structural analysis, but carbohydrates often exhibit poor ionization efficiency and can be difficult to detect at low concentrations. nih.gov Chemical derivatization is a widely employed strategy to overcome these limitations by modifying the analyte's structure to improve its analytical characteristics for MS analysis. doi.orgspectroscopyonline.com The primary goals of derivatization for MS include increasing volatility for gas chromatography-mass spectrometry (GC-MS), enhancing ionization efficiency for techniques like electrospray ionization (ESI), and introducing specific tags for improved sensitivity and selective detection. spectroscopyonline.com

For a compound like this compound, which already possesses some volatility-reducing groups, derivatization of the free hydroxyl groups is often necessary, particularly for GC-MS analysis. Silylation, the replacement of active hydrogens on hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, is a common technique that increases volatility and thermal stability. bohrium.com This process typically involves reacting the carbohydrate with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

For liquid chromatography-mass spectrometry (LC-MS), derivatization strategies focus on enhancing ionization and detection. Labeling reagents that introduce a chromophore or fluorophore can significantly improve detectability. doi.org Reagents such as 1-phenyl-3-methyl-5-pyrazolone (PMP) and 1-(2-naphthyl)-3-methyl-5-pyrazolone (NMP) react with carbohydrates to form derivatives that can be readily detected by UV or ESI-MS. doi.orgtandfonline.com These derivatives often show intense protonated molecular ions [M+H]⁺, facilitating their identification. tandfonline.com Another approach involves permethylation, which replaces all remaining hydroxyl and amine protons with methyl groups, improving stability and directing fragmentation patterns in a predictable manner.

Table 1: Common Derivatization Strategies for Carbohydrate Analysis by Mass Spectrometry

| Derivatization Method | Reagent Example | Purpose | Applicable MS Technique |

|---|---|---|---|

| Silylation | BSTFA, TMCS | Increases volatility and thermal stability. bohrium.commdpi.com | GC-MS |

| Labeling (Pyrazolone) | 1-phenyl-3-methyl-5-pyrazolone (PMP) | Adds a UV-active tag, enhances ionization. doi.org | LC-MS (UV, ESI) |

| Labeling (Naphthyl) | 1-(2-naphthyl)-3-methyl-5-pyrazolone (NMP) | Adds a tag for sensitive detection. tandfonline.com | LC-MS (ESI) |

| Permethylation | Iodomethane (CH₃I) | Increases stability, simplifies fragmentation. nih.gov | ESI-MS, MALDI-MS |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, is indispensable for identifying the functional groups present in a molecule. wikipedia.org These techniques provide a molecular "fingerprint" by probing the vibrational modes of chemical bonds. wikipedia.orgnih.gov For this compound, FT-IR and Raman spectra would reveal characteristic bands corresponding to its constituent parts: the mannose ring, the benzyl ether, and the tosyl ester.

FT-IR Spectroscopy: The FT-IR spectrum of the compound is expected to show a broad absorption band in the 3600–3200 cm⁻¹ region, characteristic of O-H stretching vibrations from the free hydroxyl groups on the mannose ring. nih.gov The region between 3000 and 2850 cm⁻¹ corresponds to C-H stretching vibrations of the aliphatic protons on the pyranose and benzyl methylene groups. Aromatic C-H stretches from the benzyl and tosyl groups typically appear just above 3000 cm⁻¹. Key functional groups from the protecting groups would also be evident. The tosyl group (SO₂-Ar) is characterized by strong, sharp absorption bands corresponding to asymmetric and symmetric S=O stretching, typically found near 1365-1335 cm⁻¹ and 1175-1150 cm⁻¹, respectively. mdpi.com The presence of the benzyl group is confirmed by aromatic C=C stretching peaks in the 1600–1450 cm⁻¹ region. The C-O stretching vibrations from the ether, ester, and alcohol functionalities produce a complex series of strong bands in the 1200–1000 cm⁻¹ range. nih.govbiosynth.com

Table 2: Expected Vibrational Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching | 3600–3200 (broad) | Weak |

| Aromatic C-H | Stretching | 3100–3000 | Strong |

| Aliphatic C-H | Stretching | 3000–2850 | Strong |

| Sulfonyl (S=O) | Asymmetric Stretching | 1365–1335 | Moderate |

| Sulfonyl (S=O) | Symmetric Stretching | 1175–1150 | Moderate |

| Aromatic C=C | Ring Stretching | 1600–1450 | Strong |

X-ray Crystallography for Solid-State Structural Determination of Analogues or Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal data on bond lengths, bond angles, and the absolute configuration of chiral centers. While the crystal structure for this compound itself may not be readily available, analysis of closely related analogues and derivatives provides invaluable structural insights.

Researchers have successfully determined the crystal structures of various protected mannosides. For instance, the X-ray molecular structures of benzyl 3,4,6-tri-O-benzyl-β-D-arabino-hexos-2-ulo-1,5-pyranoside and a related 2-C-alkenyl mannoside have been reported, providing detailed conformational information on benzyl mannoside derivatives in the solid state. mdpi.com Similarly, X-ray crystallography has been used to confirm the structure of complex, synthetically derived bicyclic carbohydrates possessing a β-manno-configuration. uni-tuebingen.de

Of particular relevance is the structural determination of compounds containing both benzyl and tosyl groups. The crystal structure of 1-O-Benzyl-2,3-O-iso-propyl-idene-6-O-tosyl-α-l-sorbo-furan-ose has been established, confirming the absolute and relative stereochemistry of its chiral centers. nih.gov The data from such structures—including the conformation of the pyranose or furanose ring, the orientation of the bulky benzyl and tosyl groups, and intermolecular interactions like hydrogen bonding—serve as a robust model for predicting the solid-state structure of this compound.

Computational Chemistry Approaches for Conformational Analysis and Reactivity Prediction

Computational chemistry offers powerful in-silico tools to investigate molecular properties that can be challenging to measure experimentally. For flexible molecules like protected carbohydrates, computational methods are crucial for understanding conformational preferences and predicting chemical reactivity. nih.govresearchgate.net

Conformational Analysis: The rotatable bonds in this compound (e.g., C1-O-benzyl, C5-C6, C6-O-tosyl) allow it to adopt multiple conformations in solution. Understanding the distribution of these conformers is key to interpreting its reactivity. Computational approaches, such as Monte Carlo conformational searches followed by Density Functional Theory (DFT) optimization, can be used to identify low-energy conformations. rsc.org These studies allow for the characterization of the preferred spatial arrangements of the bulky protecting groups and the orientation of the free hydroxyls. rsc.org The calculated properties of these stable conformers, such as NMR coupling constants, can then be compared with experimental data to validate the computational model. rsc.org

Reactivity Prediction: Computational modeling can also predict the relative reactivity of different sites within a molecule. For example, simulations can be used to calculate the properties of the hydroxyl groups in this compound to predict their relative nucleophilicity or acidity. This has been demonstrated in studies on other glycosides, where computer simulations successfully predicted the differential chemical reactivity between two primary hydroxyl groups, a result later confirmed by experiment. rsc.org Furthermore, advanced methods like combined Quantum Mechanics/Molecular Mechanics (QM/MM) can be employed to model reaction mechanisms, such as glycosylation, and rationalize experimental outcomes. nih.govnih.gov These simulations provide insight into transition state structures and energy barriers, helping to explain the stereoselectivity and efficiency of reactions involving such carbohydrate building blocks. nih.govacs.org

Future Perspectives in the Research of 1 O Benzyl 6 O Tosyl D Mannose

Development of More Efficient and Sustainable Synthetic Routes

The preparation of selectively protected monosaccharides like 1-O-Benzyl 6-O-Tosyl-D-mannose often involves multiple protection and deprotection steps, which can be time-consuming and generate significant chemical waste. Future research will likely focus on developing more streamlined and environmentally friendly synthetic strategies.

Key areas of development include:

One-Pot Procedures: Inspired by methods developed for other mannose derivatives, one-pot sequences could minimize the need for intermediate purification steps, thereby saving time, solvents, and materials. rsc.org Such a procedure for this compound might involve the initial benzylation of D-mannose, followed by regioselective tosylation in a single reaction vessel.

Green Chemistry Approaches: The application of non-conventional energy sources such as ultrasound irradiation could significantly accelerate reaction times and improve yields, as has been demonstrated in the tosylation of other carbohydrates like cyclodextrins. beilstein-journals.org Microwave-assisted synthesis is another promising avenue to explore for enhancing reaction efficiency.

Catalytic Methods: Investigating novel catalytic systems for regioselective tosylation could reduce the reliance on stoichiometric reagents and simplify product isolation. This includes exploring enzymatic approaches or organocatalysts that can distinguish between the different hydroxyl groups of the mannose precursor.

| Synthetic Strategy | Potential Advantage | Relevant Precedent |

| One-Pot Synthesis | Reduced reaction time, solvent use, and purification steps. | Development of one-pot protection procedures for various D-mannose derivatives. rsc.org |

| Ultrasound-Assisted Tosylation | Dramatically reduced reaction times and improved efficiency. | Successful application in the synthesis of 6-O-tosyl-β-cyclodextrin. beilstein-journals.org |

| Novel Catalysis | High regioselectivity, reduced waste, and milder reaction conditions. | Use of organocatalysts in various carbohydrate modifications. mdpi.com |

Exploration of Novel Reactivity and Functionalization Pathways

The tosylate at the C-6 position is an excellent leaving group, making it a prime site for nucleophilic substitution. While its conversion to azides, halides, and thiols is well-established, future research can explore more novel transformations to generate a wider array of mannose derivatives.

Future functionalization pathways could include:

Carbon-Carbon Bond Formation: Utilizing the C-6 tosylate in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck couplings) to introduce complex carbon scaffolds directly onto the sugar ring.

Introduction of Reporter Groups: Direct displacement of the tosylate with fluorescent tags, biotin, or spin labels to create molecular probes for studying carbohydrate-protein interactions.

Click Chemistry Modifications: A cornerstone of modern bioconjugation, the conversion of the C-6 tosylate to an azide (B81097) (6-azido-6-deoxy derivative) is a critical step. This creates a versatile handle for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions. mdpi.comresearchgate.net This would allow for the efficient conjugation of the mannose derivative to a wide range of molecules and materials. mdpi.comresearchgate.net

| Functionalization Pathway | Resulting Derivative | Potential Application |

| Nucleophilic Azide Substitution | 1-O-Benzyl 6-azido-6-deoxy-D-mannose | Precursor for "click" chemistry conjugations. mdpi.comresearchgate.net |

| Suzuki Cross-Coupling | 1-O-Benzyl 6-C-aryl-6-deoxy-D-mannose | Synthesis of C-glycoside mimics and novel therapeutics. |

| Displacement with Fluorophores | Fluorescently-labeled mannose | Probes for imaging and tracking in biological systems. |

Design and Synthesis of Advanced Glycomaterials and Probes

Mannose plays a crucial role in biological recognition processes, particularly through interactions with mannose-binding lectins on the surface of immune cells. mdpi.com This makes mannosylated molecules and materials highly valuable for biomedical applications. Future work will see this compound used as a precursor for these advanced applications.

Prospective developments include:

Mannosylated Nanoparticles: The compound can be modified (e.g., via conversion to a 6-azido derivative) and then "clicked" onto the surface of nanoparticles, liposomes, or polymers. mdpi.com Such functionalized nanostructures could be used for targeted drug delivery to cells expressing mannose receptors. mdpi.com

Glycoarrays: Immobilizing derivatives of this compound onto surfaces to create glycoarrays. These arrays are powerful tools for high-throughput screening of carbohydrate-binding proteins and for studying the specificity of these interactions.

Metabolic Labeling Probes: After appropriate functionalization at C-6 with a bioorthogonal handle (like an azide or alkyne), the resulting mannose analogue could be used in metabolic glycoengineering to probe glycan biosynthesis within living cells.

Expansion of Applications in Complex Glycan Library Construction

The synthesis of oligosaccharides is essential for understanding their biological functions. rsc.org Selectively protected building blocks are the foundation of this field. This compound is an ideal candidate for expanding its role in the construction of complex glycan libraries, particularly high-mannose-type N-glycans. nih.govsigmaaldrich.com

Future applications in this area will focus on:

Systematic Synthesis: Using this compound as a key intermediate in a "top-down" chemo-enzymatic approach to building a library of high-mannose structures. nih.govelsevierpure.com The C-6 position can be modified, and the other hydroxyl groups (C-2, C-3, C-4) can be selectively deprotected to serve as glycosyl acceptors.

Divergent Synthesis: A synthetic strategy where the C-6 tosylate is first converted into a variety of other functional groups. Each of these new derivatives can then be carried forward in oligosaccharide synthesis, leading to a diverse library of complex glycans from a single, common intermediate.

Automated Glycan Assembly: As automated synthesis platforms become more advanced, the demand for well-defined and reactive building blocks will increase. This compound, with its distinct protecting group pattern, is well-suited for use in such automated synthesizers to construct custom oligosaccharides.

Theoretical Studies on Reaction Mechanisms and Stereoselectivity

While synthetic applications are paramount, a deeper, fundamental understanding of the reactivity and stereoselectivity of this compound is crucial for its rational application. Future research will likely employ computational chemistry to model its behavior. chemrxiv.org

Key areas for theoretical investigation include:

Conformational Analysis: Studying the preferred conformations of the pyranose ring and how they are influenced by the bulky benzyl (B1604629) and tosyl groups. This is critical for predicting reactivity at the other hydroxyl positions.

Modeling Glycosylation Reactions: Using Density Functional Theory (DFT) and other computational methods to model the transition states of glycosylation reactions involving this building block. researchgate.net Such studies can help explain and predict the stereochemical outcome (α vs. β) of glycosidic bond formation, a long-standing challenge in carbohydrate chemistry. nih.govnih.gov

Reaction Pathway Mapping: Computational studies can map the potential energy surfaces for different functionalization reactions at the C-6 position. chemrxiv.org This can reveal the underlying reasons for observed reactivity and potentially uncover novel, previously unconsidered reaction pathways. chemrxiv.org

| Theoretical Method | Research Question | Expected Outcome |

| Molecular Dynamics (MD) | What are the dominant solution-phase conformations? | Prediction of hydroxyl group accessibility and reactivity. |

| Density Functional Theory (DFT) | What is the transition state structure for glycosylation? | Rationalization and prediction of stereoselectivity (α/β ratio). researchgate.net |

| Potential Energy Surface Mapping | What is the lowest energy pathway for C-6 substitution? | Understanding reaction mechanisms and predicting side products. chemrxiv.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.